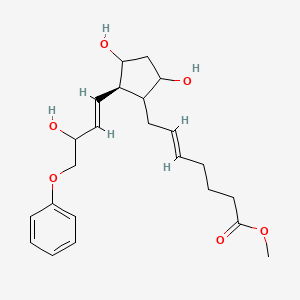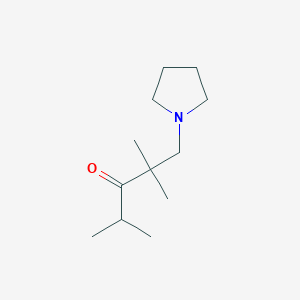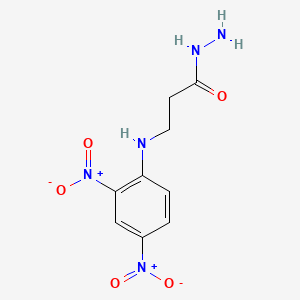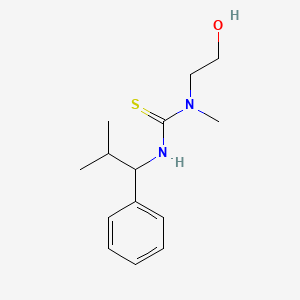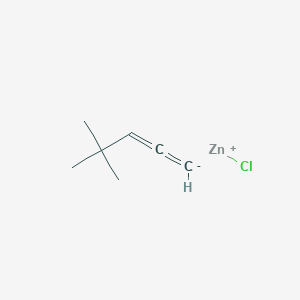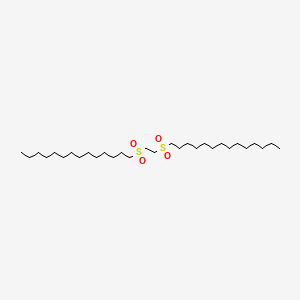
Ethane, 1,2-bis(tetradecylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 1,2-bis(tetradecylsulfonyl)- is an organic compound with the molecular formula C30H62O4S2 It is characterized by the presence of two tetradecylsulfonyl groups attached to the ethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 1,2-bis(tetradecylsulfonyl)- typically involves the reaction of ethane-1,2-diol with tetradecylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C2H4(OH)2+2C14H29SO2Cl→C2H4(SO2C14H29)2+2HCl
Industrial Production Methods
On an industrial scale, the production of Ethane, 1,2-bis(tetradecylsulfonyl)- can be achieved through a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 1,2-bis(tetradecylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
Ethane, 1,2-bis(tetradecylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of Ethane, 1,2-bis(tetradecylsulfonyl)- is primarily based on its ability to interact with lipid membranes. The long hydrophobic tetradecyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethane, 1,2-bis(dodecylsulfonyl)
- Ethane, 1,2-bis(hexadecylsulfonyl)
- Ethane, 1,2-bis(octadecylsulfonyl)
Comparison
Ethane, 1,2-bis(tetradecylsulfonyl)- is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its ability to act as a surfactant and disrupt lipid membranes more effectively compared to its shorter or longer chain analogs.
Propriétés
Numéro CAS |
73986-94-4 |
|---|---|
Formule moléculaire |
C30H62O4S2 |
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
1-(2-tetradecylsulfonylethylsulfonyl)tetradecane |
InChI |
InChI=1S/C30H62O4S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-35(31,32)29-30-36(33,34)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |
Clé InChI |
ULYFEXRGTGZLEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCS(=O)(=O)CCS(=O)(=O)CCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


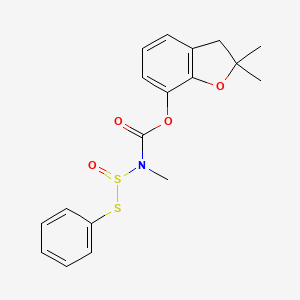
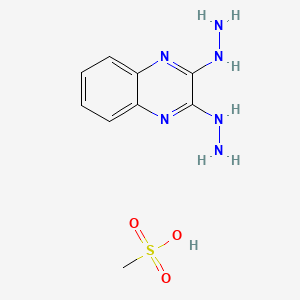
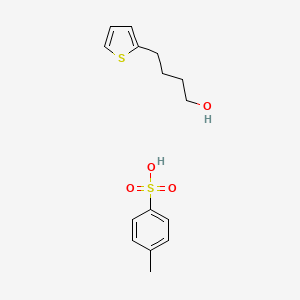
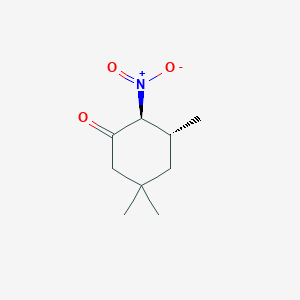
![1-[6-Chloro-6-methyl-5-(phenylsulfanyl)heptan-2-yl]-4-methylbenzene](/img/structure/B14444546.png)
